molecular formula C10H8Cl2N2 B3318848 1-(2,6-Dichloro-benzyl)-1H-imidazole CAS No. 102993-73-7

1-(2,6-Dichloro-benzyl)-1H-imidazole

Cat. No. B3318848
CAS RN: 102993-73-7
M. Wt: 227.09 g/mol
InChI Key: BJJYAUDWBQBWPJ-UHFFFAOYSA-N
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Description

“1-(2,6-Dichloro-benzyl)-1H-imidazole” is a chemical compound with the linear formula C7H8Cl2N2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds often involves chlorination reactions and hydrolysis reactions . For instance, 2,6-dichlorobenzaldehyde can be synthesized by performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250°C in the catalytic effect of phosphorus pentachloride and light .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This reaction could potentially be relevant to the chemical reactions of “this compound”.

Scientific Research Applications

Chemical Properties and Synthesis

The chemistry of imidazole derivatives, including 1-(2,6-Dichloro-benzyl)-1H-imidazole, is a subject of significant interest due to their variable properties and potential applications. Research has focused on understanding the preparation procedures, properties, and complexation behaviors of these compounds. For instance, studies have summarized the synthesis and properties of free organic compounds and their various forms, including protonated and/or deprotonated states, and their complex compounds. These insights are crucial for identifying potential applications in materials science and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Biological Activities

Imidazole derivatives are known for their significant antitumor activities. Research reviews have highlighted the potential of imidazole compounds, including derivatives similar to this compound, in anticancer drug development. Some derivatives have progressed through preclinical testing, indicating their potential in therapeutic applications (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant Properties

The antioxidant capacity of various compounds, including imidazole derivatives, has been extensively studied. The ABTS/PP decolorization assay is one method used to evaluate the antioxidant capacity of these compounds. Understanding the reaction pathways and specific reactions, such as coupling, that contribute to the total antioxidant capacity is essential for developing new antioxidant agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antimicrobial Activities

Imidazole and its derivatives have also been recognized for their antimicrobial properties. A comprehensive review on the antimicrobial activities of imidazole highlighted its role as a raw material in the pharmaceutical industry for manufacturing anti-fungal and bactericide drugs. The review suggests further synthesis of imidazole derivatives to explore their potential in inhibiting the growth of new strains of organisms, thereby contributing to the development of new antimicrobial agents (2022).

Corrosion Inhibition

The application of imidazole derivatives in corrosion inhibition, particularly in the petroleum industry, has been reviewed extensively. These compounds are valued for their effectiveness in protecting metal surfaces against corrosion, highlighting their potential industrial applications (Sriplai & Sombatmankhong, 2023).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJYAUDWBQBWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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